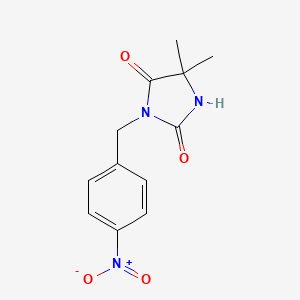

5,5-Diméthyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a versatile chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . It is often used as a building block in the synthesis of more complex compounds and serves as an intermediate in the production of research chemicals .

Applications De Recherche Scientifique

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is often used as a building block in the synthesis of complex compounds .

Mode of Action

As an intermediate in the production of research chemicals, it likely interacts with its targets to induce changes that facilitate the synthesis of these chemicals .

Biochemical Pathways

As an intermediate in the production of research chemicals, it likely plays a role in various synthetic pathways .

Result of Action

As an intermediate in the production of research chemicals, its effects would likely be seen in the properties of the final compounds it helps to synthesize .

Action Environment

As a research chemical, its action and stability would likely be influenced by factors such as temperature, pH, and the presence of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. Continuous flow synthesis techniques are often employed to enhance yield and efficiency . These methods involve the use of automated systems to control reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 5,5-Dimethyl-3-(4-aminobenzyl)imidazolidine-2,4-dione.

Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,5-Dimethylhydantoin: A precursor in the synthesis of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione.

1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: An iodinating agent used in organic synthesis.

Uniqueness

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is unique due to its nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable intermediate in the synthesis of various complex compounds and a subject of interest in scientific research .

Activité Biologique

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione (CAS No. 52531-94-9) is a compound with significant potential in various biological applications. Its structure consists of an imidazolidine ring with a nitrobenzyl substituent, which influences its biological activity and reactivity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C₁₂H₁₃N₃O₄

- Molecular Weight: 263.25 g/mol

Synthesis:

The compound is synthesized through the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions. This process can be optimized for industrial production using continuous flow synthesis techniques to enhance yield and efficiency .

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of derivatives related to imidazolidine compounds. For instance, the introduction of substituents on the imidazolidine ring has been shown to influence receptor affinity and biological activity. Specifically, modifications similar to those in 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione may enhance or reduce anticonvulsant effects depending on the substituents used .

Insecticidal Activity

Research on nitromethylene analogues of imidacloprid has demonstrated that compounds with similar structures exhibit insecticidal activity against Musca domestica (houseflies). The presence of dimethyl groups in the imidazolidine ring was noted to affect the insecticidal potency positively, suggesting that structural modifications can lead to enhanced biological efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various imidazolidine derivatives against human tumor cell lines. While specific data for 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is limited, related compounds have shown promising results in inhibiting cancer cell growth, indicating potential therapeutic applications in oncology .

Study on Anticonvulsant Profiles

A study published in MDPI evaluated the anticonvulsant activity of several phenytoin derivatives and their combinations with other compounds. The findings suggested that certain structural modifications could significantly enhance anticonvulsant efficacy while reducing neurotoxicity . Although not directly tested on 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione, these findings imply that similar derivatives might exhibit beneficial pharmacological properties.

Insecticidal Efficacy Analysis

The insecticidal activity of modified imidazolidine compounds was assessed under various conditions. The study highlighted that specific configurations and substituents on the imidazolidine ring could either enhance or diminish insecticidal effectiveness against target species like houseflies .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5,5-dimethyl-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2)10(16)14(11(17)13-12)7-8-3-5-9(6-4-8)15(18)19/h3-6H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLOIBUWPRCLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.